molecular formula C7H17ClN4O5 B026672 N1-b-D-Glucopyranosylamino-guanidine HCl CAS No. 109853-81-8

N1-b-D-Glucopyranosylamino-guanidine HCl

Cat. No.: B026672
CAS No.: 109853-81-8
M. Wt: 272.69 g/mol
InChI Key: OZWPFFIDQAQUEH-WYRLRVFGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-b-D-Glucopyranosylamino-guanidine hydrochloride typically involves the reaction of glucopyranosylamine with guanidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of N1-b-D-Glucopyranosylamino-guanidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput screening and precision genome editing techniques to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N1-b-D-Glucopyranosylamino-guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

N1-b-D-Glucopyranosylamino-guanidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-b-D-Glucopyranosylamino-guanidine hydrochloride involves its role as an insulin sensitizer. It improves glucose metabolism by enhancing the sensitivity of insulin receptors, thereby facilitating better glucose uptake by cells. This action helps in managing blood sugar levels, particularly in individuals with type 2 diabetes. The compound targets specific molecular pathways involved in glucose metabolism, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-beta-D-Glucopyranosylamino-guanidine hydrochloride
  • N1-Glycopyranosylamino-guanidines hydrochloride

Uniqueness

N1-b-D-Glucopyranosylamino-guanidine hydrochloride stands out due to its specific structure and its effectiveness as an insulin sensitizer. Its unique glycosylated structure allows it to interact with insulin receptors more efficiently, making it a valuable compound in the treatment of diabetes.

Properties

IUPAC Name

2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWPFFIDQAQUEH-WYRLRVFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385058
Record name N1-b-D-Glucopyranosylamino-guanidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109853-81-8
Record name N1-b-D-Glucopyranosylamino-guanidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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